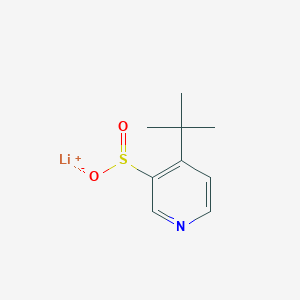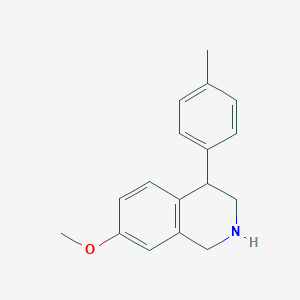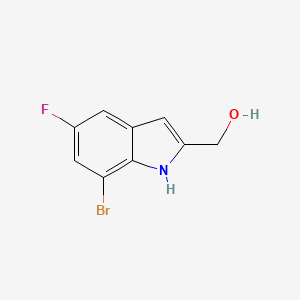
lithium(1+) ion 4-tert-butylpyridine-3-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 4-tert-butylpyridine-3-sulfinate: is a chemical compound with the molecular formula C9H14LiNO2S . It is known for its applications in various scientific research fields, particularly in catalysis and material synthesis. This compound is characterized by the presence of a lithium ion coordinated with 4-tert-butylpyridine-3-sulfinate, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of lithium(1+) ion 4-tert-butylpyridine-3-sulfinate typically involves the reaction of 4-tert-butylpyridine-3-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere to prevent oxidation . The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality .
化学反応の分析
Types of Reactions: Lithium(1+) ion 4-tert-butylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfinic acid group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Sulfonates.
Reduction: Sulfides.
Substitution: Alkyl or acyl derivatives of the original compound.
科学的研究の応用
Chemistry: In chemistry, lithium(1+) ion 4-tert-butylpyridine-3-sulfinate is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its role in catalysis makes it valuable for processes that require high efficiency and selectivity.
作用機序
The mechanism by which lithium(1+) ion 4-tert-butylpyridine-3-sulfinate exerts its effects is primarily through its ability to coordinate with various substrates and facilitate their transformation. The lithium ion acts as a Lewis acid, enhancing the reactivity of the sulfinic acid group. This coordination can stabilize transition states and lower activation energies, making reactions more efficient .
類似化合物との比較
- Lithium 4-tert-butylpyridine-3-sulfonate
- Lithium 4-tert-butylpyridine-3-sulfide
- Lithium 4-tert-butylpyridine-3-carboxylate
Comparison: Compared to these similar compounds, lithium(1+) ion 4-tert-butylpyridine-3-sulfinate is unique due to its specific sulfinic acid group, which imparts distinct reactivity and stability. For instance, the sulfonate derivative is more stable but less reactive, while the sulfide derivative is more reactive but less stable .
特性
IUPAC Name |
lithium;4-tert-butylpyridine-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.Li/c1-9(2,3)7-4-5-10-6-8(7)13(11)12;/h4-6H,1-3H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTLQMIIMGMNMV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C1=C(C=NC=C1)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12LiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604019.png)


![tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate](/img/structure/B6604032.png)



![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6604053.png)


